molecular formula C14H8F2O3 B1607745 5-fluoro-2-(4-fluorobenzoyl)benzoic Acid CAS No. 338982-44-8

5-fluoro-2-(4-fluorobenzoyl)benzoic Acid

Cat. No. B1607745
M. Wt: 262.21 g/mol
InChI Key: OVYNQAVXSMQBGN-UHFFFAOYSA-N
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Description

5-fluoro-2-(4-fluorobenzoyl)benzoic Acid is a chemical compound with the molecular formula C14H8F2O3 . It is related to benzoic acid, with additional fluorobenzoyl groups attached.


Molecular Structure Analysis

The molecular structure of 5-fluoro-2-(4-fluorobenzoyl)benzoic Acid consists of a benzoic acid core with fluorobenzoyl groups attached . The exact 3D conformer and other structural details are not available in the retrieved resources.

Scientific Research Applications

  • Synthesis of 5-fluoro-2-nitrobenzotrifluoride
    • Application Summary : 5-fluoro-2-nitrobenzotrifluoride is synthesized in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .
    • Method : The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry. The mass transfer limitation for this nitration process in the millireactor was evaluated .
    • Results : Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .
  • Double Decarboxylative Coupling Reactions of Carboxylic Acids

    • Application Summary : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
    • Method : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
    • Results : It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .
  • Acidity of 2-fluorobenzoic acid vs 4-fluorobenzoic acid

    • Application Summary : The acidity of 2-fluorobenzoic acid comes from the similar stabilization as that in salicylic acid .
    • Method : The acidity is determined by comparing the pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
    • Results : 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .
  • Conformational Analysis of Fluorobenzoic Acids
    • Application Summary : A thorough conformational search on the B3LYP/6-311++G(d,p) potential energy surfaces of the studied molecules (the mono- and di- ortho fluoro- or/and chloro- substituted benzoic acids, plus the parent benzoic acid, for completeness) was undertaken .
    • Method : The conformational analysis was performed using B3LYP/6-311++G(d,p) potential energy surfaces .
    • Results : The study provided insights into the structural aspects of ortho chloro- and fluoro- substituted benzoic acids .

properties

IUPAC Name

5-fluoro-2-(4-fluorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O3/c15-9-3-1-8(2-4-9)13(17)11-6-5-10(16)7-12(11)14(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYNQAVXSMQBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379048
Record name 5-fluoro-2-(4-fluorobenzoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(4-fluorobenzoyl)benzoic Acid

CAS RN

338982-44-8
Record name 5-fluoro-2-(4-fluorobenzoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338982-44-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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